molecular formula C17H16O5 B2499035 2-(4-Methoxyphenyl)-2-oxoethyl 2-hydroxy-5-methylbenzoate CAS No. 1197834-98-2

2-(4-Methoxyphenyl)-2-oxoethyl 2-hydroxy-5-methylbenzoate

Cat. No. B2499035
M. Wt: 300.31
InChI Key: BLBCTMGFGIFKTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

"2-(4-Methoxyphenyl)-2-oxoethyl 2-hydroxy-5-methylbenzoate" is a chemical compound with potential applications in various fields due to its unique structure and properties. Research into its synthesis, structure, and properties helps to understand its behavior and potential applications better.

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, including carboxylation, methylation, and reactions with diazomethane. For instance, the synthesis of methyl 2-hydroxy-4-methoxy-6-phenylbenzoate was achieved by treating methyl 6-phenyl-0-resorcylate with diazomethane, showcasing a method that could be adapted for related compounds (Howarth & Harris, 1968).

Molecular Structure Analysis

Molecular structure and spectroscopic analysis are crucial for understanding the chemical behavior of compounds. For example, a novel curcumin ester's structure was elucidated using FT-IR, NMR, mass, and UV–visible spectroscopy, combined with theoretical calculations (Srivastava et al., 2017).

Chemical Reactions and Properties

Chemical reactions and properties, such as fungicidal activity, are key areas of research. For example, novel antifungals derived from (E)-methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate were synthesized and demonstrated moderate to high activities against phytopathogenic fungi, indicating the potential utility of similar compounds in crop protection (Yang et al., 2017).

Physical Properties Analysis

The physical properties, such as solubility and stability, play a crucial role in the practical applications of chemical compounds. For example, the synthesis and characterization of related compounds often involve assessing their stability under different conditions and their solubility in various solvents.

Chemical Properties Analysis

Chemical properties, including reactivity, bond formation, and interaction with other molecules, are essential for determining a compound's potential applications. Theoretical and experimental studies, such as those involving Density Functional Theory (DFT), help in understanding these properties in depth. For instance, quantum chemical calculations were performed to understand the chemical behavior of similar compounds, providing insights into their reactivity and interactions (Kotan & Yuksek, 2021).

Scientific Research Applications

Parabens and Environmental Impact Parabens, including methylparaben and propylparaben, are widely used as preservatives in cosmetics, pharmaceuticals, and foods. Their ubiquity in consumer products leads to continuous environmental release, particularly into aquatic environments. Parabens are considered emerging contaminants due to their endocrine-disrupting potential. Despite wastewater treatments being somewhat effective at removing parabens, these compounds persist at low concentrations in effluents and are ubiquitous in surface waters and sediments. The environmental fate of parabens, including their biodegradability and potential to form chlorinated by-products, is a significant area of research. These by-products may exhibit increased stability and persistency, necessitating further studies on their toxicity (Haman et al., 2015).

Pharmaceutical Impurities and Synthesis Innovations Research on pharmaceutical impurities, such as those found in proton pump inhibitors like omeprazole, highlights the importance of understanding and controlling the synthesis processes to minimize potential health risks. Novel synthesis methods have been developed for omeprazole and its impurities, providing insights into the complexity of pharmaceutical production and the need for high-purity ingredients (Saini et al., 2019).

Antioxidant Activity and Analytical Methods The evaluation of antioxidant activity is crucial in various fields, from food science to pharmaceuticals. Analytical methods such as ORAC, HORAC, TRAP, and TOSC tests, along with electron transfer-based tests like CUPRAC and FRAP, are employed to assess the antioxidant capacity of compounds. These methods, relying on spectrophotometry, highlight the significance of understanding chemical interactions and the potential health benefits of antioxidants (Munteanu & Apetrei, 2021).

Endocrine and Health Implications The endocrine-disrupting effects of parabens, a group related to esters of p-hydroxybenzoic acid, have been extensively documented. These effects, along with potential androgen antagonist activity, enzyme inhibition, and genotoxic activity, underscore the complexity of assessing health risks associated with chemical exposure. Studies suggest the need for detailed evaluation of these compounds, especially in consumer products, to understand their impact on health, including breast cancer incidence and reproductive functions (Darbre & Harvey, 2008).

Safety And Hazards



  • The compound is considered harmful if ingested, inhaled, or absorbed through the skin.

  • It may cause skin and eye irritation.

  • Proper protective equipment (gloves, eyeshields) should be used when handling it.




  • Future Directions



    • Further research is needed to explore its potential applications in drug development, especially considering its unique structure and potential biological activities.

    • Investigate its interactions with specific enzymes or receptors to understand its mechanism of action better.




    properties

    IUPAC Name

    [2-(4-methoxyphenyl)-2-oxoethyl] 2-hydroxy-5-methylbenzoate
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H16O5/c1-11-3-8-15(18)14(9-11)17(20)22-10-16(19)12-4-6-13(21-2)7-5-12/h3-9,18H,10H2,1-2H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    BLBCTMGFGIFKTC-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC(=C(C=C1)O)C(=O)OCC(=O)C2=CC=C(C=C2)OC
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H16O5
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    300.30 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-(4-Methoxyphenyl)-2-oxoethyl 2-hydroxy-5-methylbenzoate

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